

Molecular formula and weight of 6,6-Dibromopenicillanic acid

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Compound of Interest

Compound Name: 6,6-Dibromopenicillanic acid

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An In-depth Technical Guide to 6,6-Dibromopenicillanic Acid

This technical guide provides a comprehensive overview of **6,6-Dibromopenicillanic acid**, a key intermediate in the synthesis of β -lactamase inhibitors. The document details its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

6,6-Dibromopenicillanic acid is a derivative of penicillanic acid, the core chemical structure of penicillin antibiotics.^[1] Its key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₉ Br ₂ NO ₃ S	[2] [3]
Molecular Weight	359.04 g/mol	[2]
Monoisotopic Mass	356.867 Da	[4]
CAS Number	24158-88-1	[3]
IUPAC Name	(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[2]

Synthesis of 6,6-Dibromopenicillanic Acid

The primary route for the synthesis of **6,6-Dibromopenicillanic acid** involves the diazotisation-bromination of 6-aminopenicillanic acid (6-APA).[\[5\]](#) 6-APA is the fundamental precursor for the production of numerous semi-synthetic penicillins.[\[1\]](#)

This protocol is based on established methods for the synthesis of **6,6-dibromopenicillanic acid** from 6-APA.[\[5\]](#)[\[6\]](#)

Materials:

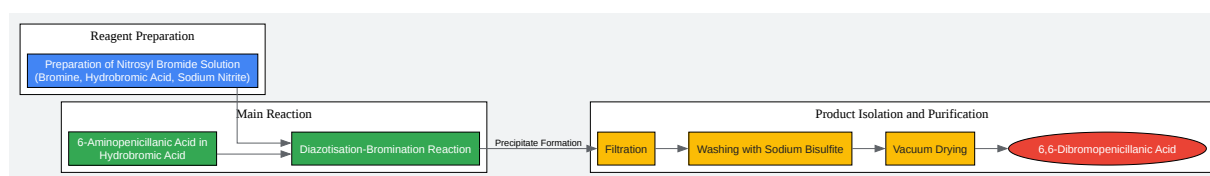
- 6-aminopenicillanic acid (6-APA)
- Hydrobromic acid (HBr)
- Bromine (Br₂)
- Sodium nitrite (NaNO₂)
- Aqueous sodium bisulfite solution

Procedure:

- A solution of bromine in hydrobromic acid is prepared and cooled to a temperature between -20°C and 0°C .^{[5][7]}
- Sodium nitrite is slowly added to this solution to generate a solution containing nitrosyl bromide.^[5]
- This prepared solution is then added dropwise to a cooled solution of 6-APA in hydrobromic acid, maintaining the temperature between -5°C and 25°C .^[5]
- The reaction mixture is stirred for a period of 5 minutes to 1 hour.^[7]
- Upon completion of the reaction, the precipitated product is collected by filtration.^[5]
- The filter cake is washed with an aqueous solution of sodium bisulfite to remove any excess bromine.^{[5][7]}
- The resulting solid is then dried under a vacuum to yield **6,6-Dibromopenicillanic acid**.^[5]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **6,6-Dibromopenicillanic acid** from 6-aminopenicillanic acid.



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Caption: Synthesis workflow for **6,6-Dibromopenicillanic acid**.

Applications in Drug Development

6,6-Dibromopenicillanic acid serves as a crucial intermediate in the synthesis of β -lactamase inhibitors.[8] β -lactamases are enzymes produced by bacteria that confer resistance to β -lactam antibiotics. Inhibitors of these enzymes are often co-administered with β -lactam antibiotics to overcome this resistance. For instance, **6,6-Dibromopenicillanic acid** can be a precursor for compounds like sulbactam.[8] It is also a starting material for the synthesis of other brominated penicillanic acid derivatives that have been investigated for their β -lactamase inhibitory activity.[9][10] The debromination of **6,6-dibromopenicillanic acid** can yield monobromo derivatives which also exhibit β -lactamase inhibitory properties.[11][12]

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